Ortho- vs. Para-Aniline Substitution: mTORC2 Cellular Activity
The ortho-substituted aniline moiety in this compound provides a distinct exit vector geometry that enables downstream derivatives to achieve nanomolar mTORC2 inhibition. A derivative incorporating the 2-((2R,6S)-2,6-dimethylmorpholino)aniline scaffold demonstrated mTORC2 inhibition with an IC50 of 10 nM in HEK293 cells, as measured by immunoblotting using GST-tagged S6K1 or Akt1 as substrate [1]. This contrasts with the more widely available para-substituted analog 4-(cis-2,6-dimethylmorpholino)aniline (CAS 342578-24-9), for which no comparable mTOR inhibitory data have been reported in public databases [2]. The ortho substitution alters the dihedral angle between the morpholine and aniline rings, affecting the trajectory of the pendant amine into the kinase hinge-binding region.
| Evidence Dimension | mTORC2 cellular inhibition potency (downstream derivative) |
|---|---|
| Target Compound Data | IC50 = 10 nM (for scaffold-incorporating derivative) |
| Comparator Or Baseline | 4-(cis-2,6-Dimethylmorpholino)aniline (CAS 342578-24-9) — no reported mTOR data |
| Quantified Difference | Data presence vs. absence; ortho derivative achieves 10 nM inhibition |
| Conditions | HEK293 cells, GST-tagged S6K1 or Akt1 substrate, 30 min incubation, immunoblotting |
Why This Matters
For medicinal chemistry programs targeting mTOR pathway inhibition, the ortho-substituted scaffold enables productive kinase engagement at the 10 nM level, a potency threshold not demonstrated for the para-substituted analog.
- [1] BindingDB Entry BDBM50310989. Affinity Data IC50: 10 nM. Inhibition of mTORC2 in HEK293 cells using GST-tagged S6K1 or Akt1 as substrate after 30 mins by immunoblotting assay. Accession: Q6R327. Curated by ChEMBL, China Pharmaceutical University. View Source
- [2] PubChem Compound Summary for CID 176471023, (2R,6S)-2,6-dimethylmorpholine. IUPAC Name and structural data. Accessed via PubChem release 2025.06.30. View Source
